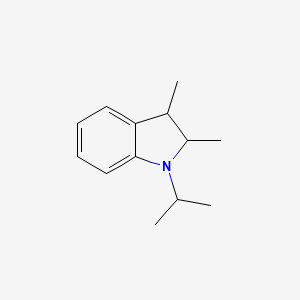![molecular formula C11H8N4O3S B12560532 4-[(E)-Acetyldiazenyl]-5-(methanesulfonyl)benzene-1,2-dicarbonitrile CAS No. 192188-29-7](/img/structure/B12560532.png)
4-[(E)-Acetyldiazenyl]-5-(methanesulfonyl)benzene-1,2-dicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(E)-Acetyldiazenyl]-5-(methanesulfonyl)benzene-1,2-dicarbonitrile is an organic compound characterized by its unique structure, which includes an acetyldiazenyl group, a methanesulfonyl group, and two cyano groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-Acetyldiazenyl]-5-(methanesulfonyl)benzene-1,2-dicarbonitrile typically involves a multi-step process starting from benzene derivatives. The key steps include:
Nitration: Introduction of a nitro group to the benzene ring.
Reduction: Conversion of the nitro group to an amine group.
Diazotization: Formation of a diazonium salt from the amine group.
Coupling Reaction: Reaction of the diazonium salt with an acetyl group to form the acetyldiazenyl group.
Sulfonation: Introduction of the methanesulfonyl group.
Cyanation: Introduction of the cyano groups.
Each step requires specific reaction conditions, such as the use of strong acids for nitration, reducing agents for reduction, and specific catalysts for coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(E)-Acetyldiazenyl]-5-(methanesulfonyl)benzene-1,2-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The acetyldiazenyl group can be oxidized to form different products.
Reduction: The cyano groups can be reduced to amines.
Substitution: The methanesulfonyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the acetyldiazenyl group may yield nitroso or nitro derivatives, while reduction of the cyano groups may produce primary amines .
Applications De Recherche Scientifique
4-[(E)-Acetyldiazenyl]-5-(methanesulfonyl)benzene-1,2-dicarbonitrile has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science:
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.
Photoinitiators: Used in photopolymerization processes for 3D printing and other applications.
Mécanisme D'action
The mechanism of action of 4-[(E)-Acetyldiazenyl]-5-(methanesulfonyl)benzene-1,2-dicarbonitrile involves its interaction with molecular targets through its functional groups. The acetyldiazenyl group can participate in electron transfer reactions, while the methanesulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the compound. The cyano groups can form hydrogen bonds or coordinate with metal ions, affecting the compound’s behavior in biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-4,6-diphenyl-benzene-1,3-dicarbonitrile: Similar structure but lacks the acetyldiazenyl and methanesulfonyl groups.
4-Imino-2,4,6-trimethylbenzene-1,3-dicarbonitrile: Contains an imino group instead of the acetyldiazenyl group.
Uniqueness
4-[(E)-Acetyldiazenyl]-5-(methanesulfonyl)benzene-1,2-dicarbonitrile is unique due to the presence of the acetyldiazenyl and methanesulfonyl groups, which confer specific electronic and steric properties.
Propriétés
Numéro CAS |
192188-29-7 |
|---|---|
Formule moléculaire |
C11H8N4O3S |
Poids moléculaire |
276.27 g/mol |
Nom IUPAC |
N-(4,5-dicyano-2-methylsulfonylphenyl)iminoacetamide |
InChI |
InChI=1S/C11H8N4O3S/c1-7(16)14-15-10-3-8(5-12)9(6-13)4-11(10)19(2,17)18/h3-4H,1-2H3 |
Clé InChI |
QNYIQCBXAZSEIM-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N=NC1=C(C=C(C(=C1)C#N)C#N)S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


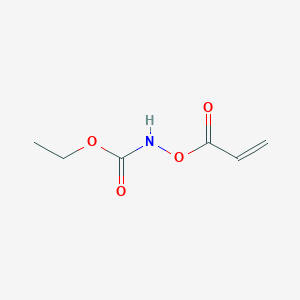
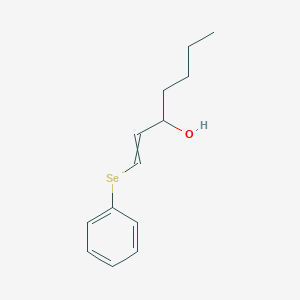
![(1R,2R,5S,7S)-7-ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]octan-2-ol](/img/structure/B12560459.png)
![4-Methoxy-2-[(E)-phenyldiazenyl]pyridine](/img/structure/B12560466.png)
![2-Fluoro-4-[(4-pentylphenyl)ethynyl]-1-[(4-propylphenyl)ethynyl]benzene](/img/structure/B12560470.png)

![tert-Butyl[(3-ethenylcyclohex-2-en-1-yl)oxy]dimethylsilane](/img/structure/B12560476.png)
![5,8-Diethyl-1H-imidazo[4,5-G]quinoxaline-6,7-dione](/img/structure/B12560479.png)
![(2R)-2-[(Triphenylsilyl)oxy]propanal](/img/structure/B12560481.png)
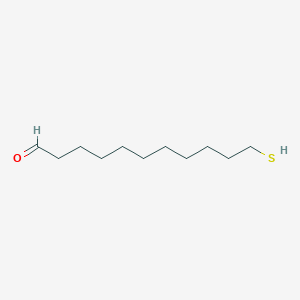

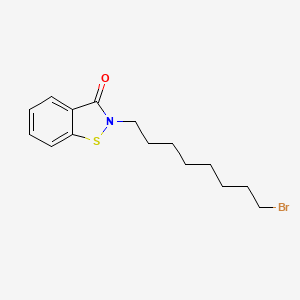
![1,1'-[Oxybis(methylene)]bis[3,5-bis(trifluoromethyl)benzene]](/img/structure/B12560505.png)
